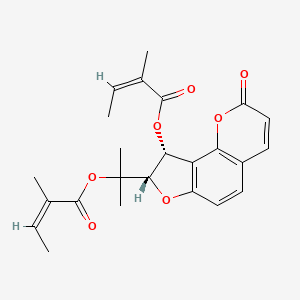
Archangelicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Archangelicin belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in angelica, fats and oils, green vegetables, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Introduction to Archangelicin
This compound is a furanocoumarin compound derived from the seeds of Angelica archangelica, a plant known for its diverse biological activities. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including pharmacology, agriculture, and food science.
Chemical Composition and Structure
This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been extensively analyzed using techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, revealing insights into its molecular configuration and interactions with biological systems .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing natural preservatives in food and agricultural products. For instance, research indicated that extracts containing this compound showed significant inhibition of Escherichia coli and Staphylococcus aureus .
Antiviral Effects
Recent investigations have highlighted the antiviral properties of this compound, particularly against Herpes simplex virus-1 and Coxsackievirus B3. The compound's mechanism involves disrupting viral replication processes, suggesting its potential use in antiviral therapies .
Anticancer Potential
This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those associated with breast and colon cancers. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit monoamine oxidase A (MAO-A) could contribute to increased levels of neurotransmitters associated with mood regulation .
Applications in Agriculture
This compound's antimicrobial properties extend beyond human health; they are also applicable in agriculture. The compound can be utilized as a natural fungicide or bactericide to protect crops from pathogens without the adverse effects associated with synthetic chemicals. Studies have shown that formulations containing this compound effectively reduce disease incidence in crops like tomatoes and peppers .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of pathogens isolated from agricultural products. The results indicated that this compound significantly reduced microbial load on treated surfaces compared to untreated controls, highlighting its potential as a natural preservative.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.
Propiedades
Número CAS |
2607-56-9 |
|---|---|
Fórmula molecular |
C24H26O7 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1 |
Clave InChI |
RVGGCRQPGKFZDS-AKRYRNCVSA-N |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C |
SMILES canónico |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |
Apariencia |
Solid powder |
melting_point |
107-108°C |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Archangelicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















